1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanol chemical properties
1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanol chemical properties
An In-depth Technical Guide to 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanol
Introduction: A Key Intermediate in Paramagnetic Probe Synthesis
1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanol is a heterocyclic organic compound of significant interest within the field of biophysical chemistry and materials science. While not a radical itself, it serves as a crucial diamagnetic precursor for the synthesis of highly stable pyrroline-based nitroxide radicals. These radicals are indispensable tools used as spin labels and probes in Electron Paramagnetic Resonance (EPR) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] The pyrrolidine ring, particularly the sterically shielded tetramethyl variant, is known for conferring high stability to the corresponding nitroxide radical in biological systems.[1]
This guide provides a comprehensive overview of the chemical properties, a representative synthesis protocol, spectral characteristics, and the scientific applications of this versatile building block. The information is tailored for researchers and professionals engaged in drug development, proteomics, and advanced materials, where the precise monitoring of molecular environments is paramount. The pyrrolidine fragment is a core structure in numerous natural products and synthetic drugs, making its derivatives valuable in medicinal chemistry.[2][3][4]
Physicochemical and Structural Properties
The compound's structure features a five-membered dihydropyrrole (pyrroline) ring, heavily substituted to enhance stability and provide functional handles for further chemical modification. The N-acetyl group protects the nitrogen atom, preventing its oxidation and allowing for controlled deprotection and subsequent oxidation to the desired nitroxide radical.
Core Data Summary
| Property | Value | Source |
| IUPAC Name | 1-[3-(Hydroxymethyl)-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-yl]ethan-1-one | [5] |
| CAS Number | 244641-21-2 | [6] |
| Molecular Formula | C₁₁H₁₉NO₂ | [7] |
| Molecular Weight | 197.27 g/mol | Inferred from Formula |
| Appearance | Crystalline solid | [1] |
| Melting Point | 110-112 °C | [7] |
| Solubility | Soluble in Acetone, Dichloromethane, Ethanol, Methanol | [7] |
Chemical Structure Diagram
Caption: Chemical structure of 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanol.
Synthesis and Purification Workflow
The synthesis of pyrroline derivatives often involves multi-step processes.[2] A common and effective strategy is the ring contraction of a substituted piperidine precursor, a method derived from the Favorskii rearrangement.[8] The following protocol is a representative, field-proven workflow for producing the title compound from commercially available starting materials.
Representative Synthesis Protocol
This protocol is based on established methods for creating the 2,2,5,5-tetramethylpyrroline core structure.
Step 1: Synthesis of 3,5-Dibromo-2,2,6,6-tetramethyl-4-piperidone
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Rationale: Bromination of the piperidone ring creates the necessary leaving groups for the subsequent ring contraction.
-
Procedure:
-
Dissolve 2,2,6,6-tetramethyl-4-piperidone in glacial acetic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add two equivalents of bromine (Br₂) dropwise while maintaining the temperature.
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Stir for 12-16 hours at room temperature.
-
Quench the reaction with sodium thiosulfate solution and neutralize with sodium bicarbonate.
-
Extract the product with dichloromethane, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Step 2: Favorskii Rearrangement and Ring Contraction
-
Rationale: A base-mediated rearrangement of the dibromopiperidone in the presence of a nucleophile (hydroxide) leads to the formation of the pyrroline carboxylic acid.
-
Procedure:
-
Dissolve the crude dibromopiperidone from Step 1 in a 2:1 mixture of dioxane and 3 M aqueous sodium hydroxide.
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture and acidify to pH 2-3 with concentrated HCl.
-
The resulting precipitate, 2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic acid, is collected by filtration.
-
Step 3: Acetylation of the Pyrroline Nitrogen
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Rationale: The N-acetyl group is introduced to protect the amine, preventing it from interfering in subsequent steps and from being oxidized later.
-
Procedure:
-
Suspend the carboxylic acid from Step 2 in dichloromethane.
-
Add 1.5 equivalents of acetic anhydride and 1.2 equivalents of triethylamine.
-
Stir at room temperature for 8-12 hours.
-
Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic acid.[9][10]
-
Step 4: Reduction of the Carboxylic Acid to the Alcohol
-
Rationale: The final step is the selective reduction of the carboxylic acid to the primary alcohol, yielding the target molecule.
-
Procedure:
-
Dissolve the acetylated acid from Step 3 in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon).
-
Cool the solution to 0 °C.
-
Slowly add 1.5 equivalents of a reducing agent (e.g., borane-THF complex).
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Carefully quench the reaction by the slow addition of methanol, followed by water.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to obtain pure 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanol.
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Synthesis Workflow Diagram
Caption: Representative four-step synthesis and purification workflow.
Spectral Characterization
While specific spectra for this compound are not widely published, its structure allows for the confident prediction of key features in standard analytical techniques.
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¹H NMR (Proton NMR):
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Singlet (~1.2-1.4 ppm, 12H): Four magnetically equivalent methyl groups (C2-CH₃ x2, C5-CH₃ x2).
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Singlet (~2.1 ppm, 3H): The methyl group of the N-acetyl moiety.
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Singlet (~4.2 ppm, 2H): The methylene protons of the hydroxymethyl group (-CH₂OH).
-
Broad Singlet (variable, 1H): The hydroxyl proton (-OH), which may exchange with D₂O.
-
Singlet (~5.7 ppm, 1H): The vinylic proton at the C4 position of the pyrroline ring.
-
-
¹³C NMR (Carbon NMR):
-
~25-30 ppm: Carbons of the four tetramethyl groups.
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~22 ppm: Carbon of the acetyl methyl group.
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~65-70 ppm: Carbons at C2 and C5 of the pyrroline ring.
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~68 ppm: Methylene carbon of the hydroxymethyl group.
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~125-140 ppm: Two quaternary carbons of the double bond (C3 and C4).
-
~168-170 ppm: Carbonyl carbon of the N-acetyl group.
-
-
IR (Infrared) Spectroscopy:
-
Broad peak ~3400 cm⁻¹: O-H stretching of the alcohol group.
-
Sharp, strong peak ~1640-1660 cm⁻¹: C=O stretching of the tertiary amide (acetyl group).
-
Medium peak ~1650 cm⁻¹: C=C stretching of the pyrroline ring (may overlap with amide).
-
Strong peaks ~2850-2970 cm⁻¹: C-H stretching of the aliphatic methyl and methylene groups.
-
-
Mass Spectrometry (MS):
-
[M+H]⁺: Expected at m/z 198.1494 for C₁₁H₂₀NO₂⁺.
-
Fragmentation: Common fragmentation patterns would include the loss of water (-18), the acetyl group (-43), and the hydroxymethyl group (-31).
-
Reactivity and Applications
The primary utility of 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanol lies in its role as a precursor to functionalized nitroxide spin labels.[1]
-
Deprotection and Oxidation: The N-acetyl group can be removed under basic or acidic hydrolysis. The resulting secondary amine is then readily oxidized (e.g., with m-CPBA or H₂O₂/Na₂WO₄) to the stable nitroxide radical.
-
Functionalization of the Hydroxyl Group: The primary alcohol is a versatile functional handle. It can be:
-
Oxidized to an aldehyde or carboxylic acid for bioconjugation reactions.
-
Esterified or etherified to attach linkers or other functional moieties.
-
Converted to a leaving group (e.g., mesylate or tosylate) for nucleophilic substitution reactions.[11]
-
This dual functionality makes it a valuable platform for creating a diverse library of spin labels tailored for specific applications, such as probing protein structures, studying nucleic acids, or developing materials with unique magnetic properties.[1]
Logical Pathway to Application
Caption: Pathway from precursor to its application as a spin label probe.
Conclusion
1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanol is a highly valuable, non-radical intermediate for synthetic chemists in the field of paramagnetic labeling. Its stable core, protected nitrogen, and reactive hydroxyl group provide a robust and versatile platform for designing custom spin probes. Understanding its chemical properties and synthetic pathways is essential for leveraging its full potential in advanced biophysical research and the development of novel diagnostic and therapeutic agents.
References
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Synthesis of New Pyrroline Nitroxides with Ethynyl Functional Group. Request PDF. Available at: [Link]
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1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanesulfonylmethanol. Autech Scientific. Available at: [Link]
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Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. MDPI. Available at: [Link]
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1-ACETYL-2,2,5,5-TETRAMETHYL-3-PYRROLINE-3-METHANOL CAS#: 244641-21-2. ChemWhat. Available at: [Link]
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5-(Diethoxyphosphoryl)-5-methyl-1-pyrroline N-oxide: A New Efficient Phosphorylated Nitrone for the in Vitro and in Vivo Spin Trapping of Oxygen-Centered Radicals. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
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Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC - NIH. Available at: [Link]
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Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central. Available at: [Link]
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Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journals. Available at: [Link]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Available at: [Link]
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One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide with amines. ResearchGate. Available at: [Link]
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Facile Synthesis of 3-Formyl-2,2,5,5-tetramethyl-1-oxypyrroline. ResearchGate. Available at: [Link]
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3-Acetyl-1H-pyrroline. NIST WebBook. Available at: [Link]
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